molecular formula C16H12ClFO2 B8608633 3-{4-[(4-Fluorophenyl)methoxy]phenyl}prop-2-enoyl chloride CAS No. 184583-83-3

3-{4-[(4-Fluorophenyl)methoxy]phenyl}prop-2-enoyl chloride

Cat. No. B8608633
M. Wt: 290.71 g/mol
InChI Key: OPMGPYJGOJLPDS-UHFFFAOYSA-N
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Patent
US05705096

Procedure details

7.34 g (0.027 mol) of 4-(4-fluorobenzyloxy)cinnamate and 15.0 ml of oxalyl chloride were placed in a 100 ml flask that was provided with a cooling tube, and allowed to react for 4 hours at 70° C. The excess oxalyl chloride was removed under reduced pressure, to obtain 4-(4-fluorobenzyloxy)cinnamoyl chloride. After confirming the compound's structure with IR and NMR, it was immediately used in the following reaction.
Name
4-(4-fluorobenzyloxy)cinnamate
Quantity
7.34 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][O:7][C:8]2[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([O-])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1.C(Cl)(=O)C([Cl:24])=O>>[F:1][C:2]1[CH:20]=[CH:19][C:5]([CH2:6][O:7][C:8]2[CH:18]=[CH:17][C:11]([CH:12]=[CH:13][C:14]([Cl:24])=[O:15])=[CH:10][CH:9]=2)=[CH:4][CH:3]=1

Inputs

Step One
Name
4-(4-fluorobenzyloxy)cinnamate
Quantity
7.34 g
Type
reactant
Smiles
FC1=CC=C(COC2=CC=C(C=CC(=O)[O-])C=C2)C=C1
Name
Quantity
15 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
that was provided with a cooling tube
CUSTOM
Type
CUSTOM
Details
to react for 4 hours at 70° C
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The excess oxalyl chloride was removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(COC2=CC=C(C=CC(=O)Cl)C=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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